molecular formula C13H14FNO3 B2741208 (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid CAS No. 851882-87-6

(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid

Cat. No.: B2741208
CAS No.: 851882-87-6
M. Wt: 251.257
InChI Key: RVLHLMFNCSEIHG-JTQLQIEISA-N
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Description

(3S)-1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a chiral small molecule featuring a piperidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid. The stereochemistry of the carbon at the 3-position is defined as (S). This compound is designed as a critical synthetic intermediate or building block in medicinal chemistry and drug discovery research . The piperidine ring is a privileged scaffold in pharmaceuticals, and the presence of both the fluorinated benzamide and the carboxylic acid functional group on this chiral framework makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid group for various coupling reactions, such as amide bond formation to create potential pharmacologically active compounds . Its structure is related to compounds investigated for their potential as multi-targeting therapeutic agents, including inhibitors of enzymes like soluble epoxide hydrolase (sEH) and histone deacetylase (HDAC6), which are relevant pathways in inflammation and pain research . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLHLMFNCSEIHG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Stereochemical Considerations

The target compound features a piperidine ring with a (3S) -configured carboxylic acid substituent and a 4-fluorobenzoyl group at the nitrogen atom. Its stereochemical integrity is critical for biological activity, necessitating enantioselective synthesis or resolution techniques. The InChIKey RVLHLMFNCSEIHG-JTQLQIEISA-N confirms the absolute (3S) configuration, while the SMILES string (C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O) provides a topological blueprint for retrosynthetic analysis.

Synthetic Methodologies

Chiral Resolution via Mitsunobu Reaction

The most extensively documented approach adapts the chemical resolution strategy detailed in CN110922354A. Although originally applied to 3-fluoropiperidine-4-carboxylic acid derivatives, this method is adaptable to the target compound through modular substitutions.

Key Steps:
  • Racemic Substrate Preparation :

    • Starting from cis-racemic 1-Boc-piperidine-3-carboxylic acid , acylation with 4-fluorobenzoyl chloride introduces the aryl carbonyl group.
    • Boc protection ensures chemoselectivity during subsequent reactions.
  • Diastereomer Formation :

    • The racemic acid is esterified with (S)-phenethyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, THF, 0°C to RT).
    • Reaction mechanism: The Mitsunobu reagent facilitates stereoinversion at the piperidine C3, generating diastereomeric esters (VII) and (VIII) with separable physical properties.
  • Chromatographic Resolution :

    • Silica gel chromatography (hexane/ethyl acetate gradient) isolates diastereomers with 45.8% yield and >95% diastereomeric excess.
  • Hydrogenolytic Deprotection :

    • Catalytic hydrogenation (Pd/C, H₂, ethyl acetate) cleaves the phenethyl ester, yielding enantiopure 1-Boc-(3S)-piperidine-3-carboxylic acid (93% yield, ee >95%).
    • Boc removal (TFA/CH₂Cl₂) followed by acylation with 4-fluorobenzoyl chloride completes the synthesis.
Optimization Data:
Step Conditions Yield (%) ee (%)
Mitsunobu Esterification THF, 0°C→RT, 12 h 45.8 N/A
Hydrogenolysis Pd/C, H₂, 12 h 93 >95
Final Acylation 4-Fluorobenzoyl chloride, DMAP, DCM 85–90 >99

Palladium-Catalyzed Coupling Approach

An alternative route, inspired by RSC supplementary data, employs palladium-mediated cross-coupling to construct the benzoyl-piperidine bond.

Reaction Scheme:
  • Substrate Synthesis :

    • Piperidine-2,6-dione is acylated with 4-fluorobenzoic acid using EDCl/HOBt, forming 1-(4-fluorobenzoyl)piperidine-2,6-dione .
  • Suzuki-Miyaura Coupling :

    • Reaction with phenylboronic acid (Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, 65°C) introduces aryl groups at C3.
    • Hydrolysis of the dione moiety (NaOH, EtOH) yields the carboxylic acid.

Analytical Validation

All routes require rigorous characterization:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 5.12 (d, J = 46.8 Hz, 1H, CF), 4.54–4.05 (m, 2H, piperidine CH₂), 2.62 (ddd, J = 2.0/14.8/34.8 Hz, 1H, C3-H).
  • Mass Spectrometry :
    • ESI-MS : m/z 270.1 [M + Na]⁺.
  • X-Ray Crystallography :
    • Derivative 1-(4-fluorobenzoyl)-3-(R-p-methoxyphenylacetamide)piperidine-3-carboxylic acid confirmed (3S) configuration via single-crystal diffraction.

Industrial Scalability Assessment

Method Pros Cons
Mitsunobu Resolution High ee (>95%), established protocol Costly reagents (DEAD, PPh₃)
Palladium Coupling Modular aryl introduction Moderate yields, racemic outcome
Enzymatic Resolution Eco-friendly, mild conditions Theoretical yield limit (50%)

The Mitsunobu-based approach remains the most viable for large-scale production despite reagent costs, as demonstrated by the patent’s emphasis on "industrialization feasibility".

Chemical Reactions Analysis

Key Reagents and Conditions

The synthesis of structurally related piperidine derivatives often involves:

  • Amide formation : Reaction with amines (e.g., cyclopropylamine) under basic conditions to form amide bonds .

  • Ester hydrolysis : Conversion of β-keto esters to carboxylic acids using bases like NaOH in methanol .

  • Enantioselective catalysis : Rhodium-catalyzed asymmetric reductive Heck reactions for enantiomerically enriched 3-piperidines .

Reaction TypeReagents/ConditionsProduct/Outcome
Amide formationCyclopropylamine, potassium t-butoxide (60°C, 5 h)Amide derivatives
Ester hydrolysis2N NaOH, methanol refluxPiperidine-3-carboxylic acid
Asymmetric couplingRh catalyst, boronic acids, hydrogenationEnantioenriched 3-piperidines

Nucleophilic Acyl Substitution

The carbonyl group in the 4-fluorobenzoyl moiety undergoes reactions such as:

  • Amide formation : Substitution of the carbonyl oxygen with amines (e.g., cyclopropylamine) under basic conditions .

  • Ester hydrolysis : Conversion to carboxylic acids via saponification .

Piperidine Ring Modifications

The piperidine ring may undergo:

  • Reduction : Partial or full reduction of pyridine precursors to form tetrahydropyridines or piperidines .

  • Alkylation : Introduction of substituents (e.g., methyl groups) via methylation reactions.

NMR Spectroscopy

Key observations from analogous compounds :

  • 1H-NMR :

    • Piperidine protons (δ 1.5–3.5 ppm).

    • Fluorine-substituted aromatic protons (δ 6.8–7.8 ppm).

  • 13C-NMR :

    • Carbonyl carbons (δ 165–175 ppm).

    • Fluorinated aromatic carbons (δ 115–125 ppm).

Mass Spectrometry

Expected fragmentation patterns include cleavage of the benzoyl-piperidine bond, yielding fragments corresponding to the 4-fluorobenzoyl group and piperidine-3-carboxylic acid.

Recent Advances

  • Asymmetric catalysis : Rhodium-catalyzed methods enable efficient synthesis of enantioenriched 3-piperidines .

  • Hydrolytic methods : Simplified protocols for converting esters to carboxylic acids under basic conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, in cancer therapy. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that a related piperidine structure exhibited better cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for developing new anticancer agents .

Renin Inhibition

Piperidine derivatives have been explored as inhibitors of renin, an enzyme involved in blood pressure regulation. The structural characteristics of this compound may enhance its efficacy as a renin inhibitor, which could be beneficial for treating hypertension and related cardiovascular diseases .

Cross-Coupling Reactions

The compound has been effectively utilized in cross-coupling reactions, particularly with boronic acids. A study demonstrated that (3S)-1-(4-fluorobenzoyl)piperidine-2,6-dione underwent successful coupling with phenylboronic acid under optimized conditions, yielding high conversion rates and product yields (up to 94.6%) after work-up processes . This highlights its utility in synthetic organic chemistry for constructing complex molecular architectures.

Diastereoselective Synthesis

The compound can also participate in diastereoselective synthesis processes, such as the Joullié–Ugi three-component reaction. This method allows for the formation of diverse piperidine derivatives with high diastereoselectivity, showcasing the versatility of this compound in creating structurally diverse compounds for further biological evaluation .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Research indicates that modifications to the piperidine ring and substituents can significantly influence the compound's potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also interact with biological membranes, affecting their properties .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid with structurally related compounds, emphasizing substituent effects and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₁₃H₁₄FNO₃ 263.26 4-Fluorobenzoyl, carboxylic acid Not reported (extrapolated from analogs)
(3S)-1-[4-(Trifluoromethyl)benzyl]piperidine-3-carboxylic acid C₁₄H₁₆F₃NO₂ 287.28 4-Trifluoromethylbenzyl Supplier-listed; no biological data
(3S)-1-(4-Methoxy-3-methylbenzyl)piperidine-3-carboxylic acid C₁₅H₂₁NO₃ 263.33 4-Methoxy-3-methylbenzyl Supplier-listed; no activity data
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 6-Methylpyrazinyl mp 185–186.5°C; 97% purity

Key Observations :

  • In contrast, the trifluoromethyl group in increases molecular weight and electronegativity, which may influence receptor binding kinetics.
  • Stereochemical Specificity : The (3S) configuration is shared across analogs like and , suggesting conserved importance in maintaining optimal spatial orientation for target interactions.

Biological Activity

(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid is a piperidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a piperidine backbone with a 4-fluorobenzoyl substituent, which is believed to enhance its biological activity. Research has indicated that this compound may exhibit various biological activities, including anticancer properties and modulation of receptor interactions.

  • Molecular Formula : C₁₃H₁₄FNO₂
  • Molar Mass : Approximately 235.26 g/mol
  • Structure : The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound was found to have better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .

The mechanism of action appears to involve:

  • Activation of M3 Muscarinic Acetylcholine Receptors (M3R) : This receptor is implicated in cell proliferation and resistance to apoptosis, particularly in colorectal cancer .
  • Inhibition of Monoacylglycerol Lipase (MAGL) : Compounds with similar structures have shown reversible inhibition of MAGL, which is involved in endocannabinoid metabolism and may contribute to anti-proliferative effects on cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Research indicates that the fluorinated phenyl group enhances binding affinity to various biological targets, making it a candidate for further development as an enzyme modulator . The structure-activity relationship studies suggest that modifications to the piperidine structure can lead to improved potency and selectivity against specific enzymes involved in disease processes.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of several piperidine derivatives on human breast and ovarian cancer cells. The results indicated that compounds similar to this compound showed IC50 values ranging from 19.9 µM to 75.3 µM against various cancer cell lines, demonstrating significant activity compared to non-cancerous cells .

Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis revealed that modifications in the benzoyl moiety significantly influenced the biological activity of piperidine derivatives. For example, altering substituents on the phenyl ring resulted in variations in binding affinity and selectivity for different receptors, including serotoninergic and dopaminergic receptors .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
5-(4-Chlorophenyl)piperidine-3-carboxylic acidStructureContains chlorine instead of fluorine, affecting lipophilicity.
5-(4-Bromophenyl)piperidine-3-carboxylic acidStructureBromine substitution may enhance reactivity compared to fluorine.
5-(4-Methylphenyl)piperidine-3-carboxylic acidStructureMethyl group affects sterics and electronic properties differently than halogens.

The uniqueness of this compound lies in its fluorinated phenyl group, which enhances metabolic stability and binding affinity compared to other analogs with different substituents .

Q & A

Q. What are the critical steps in synthesizing (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including hydrolysis under acidic conditions (e.g., HCl at 93–96°C for 17 hours) and purification via pH adjustment (to 6.5 with NaOH) to precipitate solids. Subsequent solvent extraction (e.g., isopropanol/dichloromethane) and recrystallization in ethanol/ethyl acetate mixtures improve purity. Characterization should include HPLC (≥95% purity) and LC-MS for molecular weight confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:
  • Skin corrosion/irritation (H315) : Use nitrile gloves and lab coats.
  • Serious eye damage (H319) : Employ safety goggles.
  • Respiratory tract irritation (H335) : Work in a fume hood.
    Dispose of waste via licensed facilities, and store in airtight containers at room temperature .

Q. Which analytical techniques are most effective for structural elucidation?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the piperidine ring and fluorobenzoyl substituents. IR spectroscopy can validate carbonyl (C=O) and carboxylic acid (COOH) functional groups. High-resolution mass spectrometry (HRMS) provides exact mass verification .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to assess variables like catalyst loading (e.g., Pd(OAc)2_2), reaction temperature (40–100°C), and solvent ratios. For example, increasing tert-butyl alcohol in coupling reactions improves yield. Kinetic studies under inert atmospheres (N2_2) reduce side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). For beta-glucuronidase inhibition, compare IC50_{50} values under standardized pH and temperature conditions. Cross-reference with structurally similar inhibitors (e.g., trifluoroacetamide analogues) to identify structure-activity relationships (SARs) .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic stability and cytochrome P450 interactions. Molecular dynamics (MD) simulations can model binding affinities to hepatic enzymes, while toxicity predictions rely on QSAR models trained on piperidine derivatives .

Q. What advanced techniques confirm stereochemical integrity during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. X-ray crystallography provides definitive stereochemical assignment, while vibrational circular dichroism (VCD) distinguishes diastereomers in solution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Replicate reactions under published conditions (e.g., 93–96°C hydrolysis) while controlling variables like stirring rate and reagent purity. Use LC-MS to identify byproducts (e.g., unreacted intermediates) and adjust stoichiometry or catalyst regeneration protocols .

Q. Why might biological activity vary between in vitro and in vivo studies?

  • Methodological Answer : Differences may arise from poor bioavailability or metabolic instability. Conduct pharmacokinetic studies (e.g., plasma protein binding assays) to assess compound half-life. Modify the carboxylic acid group via ester prodrugs to enhance membrane permeability .

Experimental Design Considerations

Q. What controls are critical in enzyme inhibition assays?

  • Methodological Answer :
    Include positive controls (e.g., established beta-glucuronidase inhibitors) and negative controls (DMSO vehicle). Pre-incubate enzymes with the compound to distinguish time-dependent inhibition. Use fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) for real-time kinetic monitoring .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :
    Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation products via UPLC-QTOF-MS. For photostability, expose samples to UV light (320–400 nm) and monitor decomposition with HPLC .

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